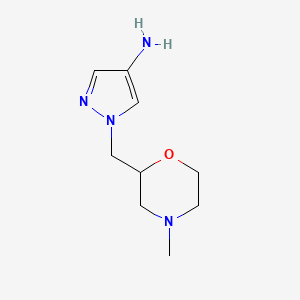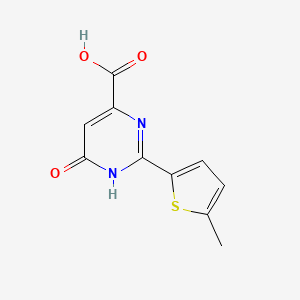![molecular formula C10H12N2O3 B13638787 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13638787.png)
5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of an amino group at the 5th position and a hydroxypropyl group at the 3rd position of the benzoxazole ring. It is a white to light yellow solid with a slight aromatic odor and is used as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one typically involves the reaction of 2-aminophenol with chloroacetic acid to form 2-(2-hydroxyphenyl)glycine This intermediate is then cyclized under acidic conditions to yield the benzoxazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the benzoxazole ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one involves its interaction with various molecular targets. The amino and hydroxypropyl groups allow it to form hydrogen bonds and interact with biological receptors. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1,3-benzoxazole: Similar structure but with the amino group at the 6th position.
2-(2-Hydroxyphenyl)benzoxazole: Lacks the amino group but has a hydroxy group at the 2nd position.
2-Substituted benzoxazole derivatives: Various derivatives with different substituents at the 2nd position.
Uniqueness
5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one is unique due to the specific positioning of the amino and hydroxypropyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
5-amino-3-(2-hydroxypropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)5-12-8-4-7(11)2-3-9(8)15-10(12)14/h2-4,6,13H,5,11H2,1H3 |
InChI-Schlüssel |
JNMCWNYBKDENAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C2=C(C=CC(=C2)N)OC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride](/img/structure/B13638733.png)
![3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13638741.png)
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13638745.png)




